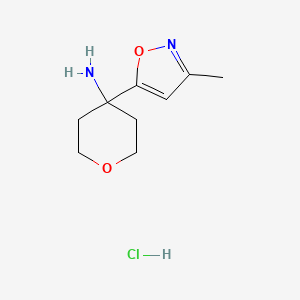

![molecular formula C14H15N3S2 B2976138 2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 2034356-08-4](/img/structure/B2976138.png)

2-Amino-6-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene derivatives are essential in various fields, including medicinal chemistry and material science . They are known for their wide range of biological effects and are used in the synthesis of advanced compounds .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods, including the Gewald reaction, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This results in the formation of aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives is complex and can vary based on the substituents attached to the thiophene ring . The nature of the sulfur reagent used in the synthesis can significantly impact the selectivity of the reaction .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including cyclization reactions . For example, 1,3-enynes can undergo cyclization reactions to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene is a white or colorless solid that is highly soluble in most organic solvents like alcohol and ether but insoluble in water . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

This compound is utilized as a key intermediate in the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines. These compounds are synthesized by converting 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile into various derivatives that serve as synthons for further chemical transformations (El-Kashef et al., 2007).

Heterocyclic Enaminonitriles Synthesis

Another study explored its reactivity with ethyl acetoacetate and other compounds, leading to the synthesis of ethyl 4-amino-2,3-dihydrothieno-[2,3-b]pyridine-5-carboxylates. These reactions highlight the compound's versatility in synthesizing diverse heterocyclic structures with potential applications in medicinal chemistry (Maruoka et al., 1993).

Antimicrobial Activities

A study on the synthesis of thiazoles and their fused derivatives, including reactions with 2-ethoxy carbonyl methylene thiazol-4-one, revealed the potential antimicrobial applications of these compounds. The synthesized derivatives were evaluated for in vitro antimicrobial activity, showing promising results against bacterial and fungal isolates (Wardkhan et al., 2008).

Antibacterial and Antitumor Activities

The synthesis of 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile derivatives and their evaluation for antibacterial and antitumor activities is another critical area of research. This demonstrates the potential therapeutic applications of compounds synthesized from the parent molecule (Elewa et al., 2021).

Novel Pyridine and Thiophene Derivatives

The compound also serves as a precursor in the synthesis of novel pyridine, thiophene, thienopyrimidine, and thienopyridine derivatives, incorporating the benzofuranyl moiety. These synthesized compounds contribute to the development of new materials and molecules with potential industrial and pharmaceutical applications (Micky et al., 2006).

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They are known to interact with a range of targets, including various enzymes and receptors, contributing to their diverse pharmacological properties .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The interaction with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

Thiophene derivatives are known to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Thiophene derivatives are known to exhibit a range of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .

Future Directions

properties

IUPAC Name |

2-amino-6-(2-thiophen-2-ylethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S2/c15-8-12-11-4-6-17(9-13(11)19-14(12)16)5-3-10-2-1-7-18-10/h1-2,7H,3-6,9,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMVXXQYLYTXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)N)C#N)CCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2976058.png)

![2,4-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2976059.png)

![(5-Bromofuran-2-yl)-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2976060.png)

![{3-[(6-Chloro-2-pyridinyl)oxy]phenyl}(morpholino)methanone](/img/structure/B2976062.png)

![4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2976063.png)

amino}-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2976069.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2976070.png)

![6-Chloro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2976071.png)

![6-[5-[2-(2-Bromophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2976072.png)

![ethyl 4-[benzyl(propan-2-yl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976074.png)